molecular formula C21H25FN2O3 B5292550 4-(4-fluorobenzyl)-3-isopropyl-1-(2-methyl-3-furoyl)-1,4-diazepan-5-one

4-(4-fluorobenzyl)-3-isopropyl-1-(2-methyl-3-furoyl)-1,4-diazepan-5-one

Cat. No. B5292550
M. Wt: 372.4 g/mol
InChI Key: GBRTYZDRFIYRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzyl)-3-isopropyl-1-(2-methyl-3-furoyl)-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepanes. It is commonly referred to as FUB-PB22 and is a synthetic cannabinoid that has been used for scientific research purposes.

Mechanism of Action

FUB-PB22 acts as a potent agonist for the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system results in various physiological effects, including analgesia, appetite stimulation, and mood alteration.
Biochemical and Physiological Effects:
FUB-PB22 has been shown to produce a range of biochemical and physiological effects in animal studies. These include analgesia, hypothermia, and changes in locomotor activity. FUB-PB22 has also been shown to stimulate appetite and produce sedation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of FUB-PB22 is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and the effects of synthetic cannabinoids on physiological processes. However, one of the limitations of FUB-PB22 is its potential for abuse and toxicity. It is important to handle this compound with caution and to use appropriate safety measures in the laboratory.

Future Directions

There are several future directions for research on FUB-PB22. One area of interest is the development of new synthetic cannabinoids that have improved selectivity and efficacy for the CB1 and CB2 receptors. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the endocannabinoid system and the potential for addiction and dependence. Finally, there is a need for further research on the safety and toxicity of FUB-PB22 and other synthetic cannabinoids, particularly in relation to their potential for abuse and misuse.

Synthesis Methods

The synthesis of FUB-PB22 involves the condensation of 4-fluorobenzyl chloride with isopropylamine, followed by the addition of 2-methyl-3-furoyl chloride. The reaction mixture is then heated under reflux conditions, and the product is purified using column chromatography.

Scientific Research Applications

FUB-PB22 has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been used to investigate the binding affinity and selectivity of synthetic cannabinoids for the CB1 and CB2 receptors. FUB-PB22 has also been used to study the pharmacological effects of synthetic cannabinoids on various physiological processes, including pain sensation, appetite, and mood.

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-(2-methylfuran-3-carbonyl)-3-propan-2-yl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c1-14(2)19-13-23(21(26)18-9-11-27-15(18)3)10-8-20(25)24(19)12-16-4-6-17(22)7-5-16/h4-7,9,11,14,19H,8,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRTYZDRFIYRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCC(=O)N(C(C2)C(C)C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzyl)-3-isopropyl-1-(2-methyl-3-furoyl)-1,4-diazepan-5-one

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